(S)-Benzyl 2-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate
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Overview
Description
(S)-Benzyl 2-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . The reaction conditions often require a photoredox catalyst-free environment to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(S)-Benzyl 2-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and dihydropyridine ring play crucial roles in its activity, potentially affecting enzyme function, receptor binding, and signal transduction pathways. detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in medicinal chemistry.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations.
Uniqueness
(S)-Benzyl 2-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structure allows for diverse chemical reactivity and biological interactions, making it a compound of significant interest.
Properties
Molecular Formula |
C30H27F6NO3 |
---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-2-phenyl-3,4-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C30H27F6NO3/c1-21(23-16-25(29(31,32)33)18-26(17-23)30(34,35)36)40-20-28(24-12-6-3-7-13-24)14-8-9-15-37(28)27(38)39-19-22-10-4-2-5-11-22/h2-7,9-13,15-18,21H,8,14,19-20H2,1H3/t21?,28-/m1/s1 |
InChI Key |
AIWAGJRRWAEYMK-ZSTWXAJCSA-N |
Isomeric SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CCC=CN2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC=CN2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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